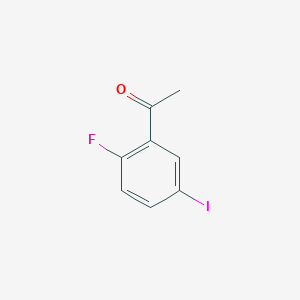

2'-Fluoro-5'-iodoacetophenone

Overview

Description

2’-Fluoro-5’-iodoacetophenone is a chemical compound with the molecular formula C8H6FIO and a molecular weight of 264.04 . It is also known by its IUPAC name, 1-(2-fluoro-5-iodophenyl)ethanone . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for 2’-Fluoro-5’-iodoacetophenone is 1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . The compound has a freely rotating bond, and it doesn’t violate the Rule of 5 .Physical And Chemical Properties Analysis

2’-Fluoro-5’-iodoacetophenone has a boiling point of 269.5±25.0 °C at 760 mmHg . Its density is 1.8±0.1 g/cm³ . The compound has a molar refractivity of 49.2±0.3 cm³ . It has a polar surface area of 17 Ų and a polarizability of 19.5±0.5 10^-24 cm³ .Scientific Research Applications

Synthesis and Comparative Imaging Studies

2'-Fluoro-5'-iodoacetophenone serves as a crucial intermediate in the synthesis of compounds for comparative imaging studies. The synthesis of structurally identical fluorine-18 and iodine radioisotope labeling compounds has been described, demonstrating the compound's utility in both in vivo positron emission tomography (PET) and single-photon computed tomography (SPECT), as well as ex vivo autoradiography. These applications highlight the compound's significance in the development of dual-modality imaging agents, facilitating comparative imaging studies and enhancing diagnostic capabilities in the medical field (Li et al., 2003).

Organic Synthesis and Chemical Education

This compound and its derivatives have applications in organic synthesis, serving as key intermediates in various chemical reactions. For example, 2-bromoacetophenone has been converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source, introducing students to the utility of solid-phase reagents in organic synthesis. This application not only demonstrates the compound's role in facilitating chemical transformations but also its contribution to educational practices in the field of organic chemistry (Pohl & Schwarz, 2008).

Fluorination Reactions

The compound is also involved in fluorination reactions, exemplified by the direct fluorination of acetophenone derivatives using hypervalent iodine-promoted methods. Such reactions are pivotal in the synthesis of α-fluoroketone derivatives, showcasing the compound's utility in introducing fluorine atoms into organic molecules, thereby altering their physical, chemical, and biological properties (Kitamura et al., 2014).

Electrochemical Conversion

Electrochemical methods have been utilized for the conversion of halogenated acetophenones, including 4-iodoacetophenone, into corresponding alcohols. This demonstrates the compound's versatility in electrochemical reactions, offering an environmentally friendly and efficient approach to the synthesis of valuable organic intermediates (Ikeda, 1990).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gear .

Mechanism of Action

Target of Action

This compound is a halogenated aromatic ketone , and such compounds are often involved in various chemical reactions and biological processes.

Mode of Action

The mode of action of 2’-Fluoro-5’-iodoacetophenone is not explicitly mentioned in the available resources. As a halogenated aromatic ketone, it might participate in various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . .

Biochemical Analysis

Biochemical Properties

2’-Fluoro-5’-iodoacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, 2’-Fluoro-5’-iodoacetophenone can act as an inhibitor for certain enzymes by binding to their active sites, thus preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of 2’-Fluoro-5’-iodoacetophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 2’-Fluoro-5’-iodoacetophenone can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2’-Fluoro-5’-iodoacetophenone exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, through covalent interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 2’-Fluoro-5’-iodoacetophenone can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoro-5’-iodoacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Fluoro-5’-iodoacetophenone is relatively stable under ambient conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Fluoro-5’-iodoacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2’-Fluoro-5’-iodoacetophenone can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2’-Fluoro-5’-iodoacetophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic activity of the cell .

Transport and Distribution

The transport and distribution of 2’-Fluoro-5’-iodoacetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 2’-Fluoro-5’-iodoacetophenone in specific cellular compartments, enhancing its biochemical activity .

Subcellular Localization

The subcellular localization of 2’-Fluoro-5’-iodoacetophenone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2’-Fluoro-5’-iodoacetophenone may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name |

1-(2-fluoro-5-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAFYGBEQFBNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298716 | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159512-66-9 | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-5-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)

amine hydrochloride](/img/structure/B1440255.png)

![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)

![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)

![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)